molecular formula C18H19N3 B2938838 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine CAS No. 956949-94-3

1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2938838
CAS No.: 956949-94-3
M. Wt: 277.371
InChI Key: AYUSIJBBUDUBSY-UHFFFAOYSA-N
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Description

1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C18H19N3 and a molecular weight of 277.36 g/mol . It is a member of the pyrazole-amine family, a class of compounds known for their significant potential in various research fields. While specific biological data for this exact compound is limited in public sources, structurally related pyrazole derivatives are frequently investigated for their antimicrobial properties. For instance, research on similar thiazole-pyrazole compounds has demonstrated activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The presence of the isopropylphenyl (cumene) substituent on the pyrazole core makes this compound a valuable scaffold in medicinal chemistry research for the synthesis and exploration of new bioactive molecules. Its structure is characterized by specific spectral data and geometrical parameters that can be analyzed using computational methods like Density Functional Theory (DFT) to predict its chemical behavior and interaction potential . Researchers utilize this compound strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use.

Properties

IUPAC Name

2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-13(2)14-8-10-15(11-9-14)17-12-18(19)21(20-17)16-6-4-3-5-7-16/h3-13H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUSIJBBUDUBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-isopropylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the phenyl or isopropylphenyl groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative with several applications, as pyrazole derivatives have exhibited diverse biological activities .

Basic Information

  • Molecular Formula C18H19N3C_{18}H_{19}N_3
  • Molecular Weight 277.4 g/mol
  • IUPAC Name 2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine
  • CAS Registry Number 956949-94-3

Synthesis of Pyrazole Derivatives
Pyrazole derivatives are synthesized through various methods, including reactions with arylhydrazines, photochemical irradiation, and multicomponent reactions . Multicomponent reactions are used in the synthesis of biologically active molecules containing the pyrazole . These methods allow for the creation of diverse pyrazole compounds with a range of biological activities .

Applications of Pyrazole Derivatives

  • Biological Activities: Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and antifungal properties . They have also demonstrated anti-inflammatory, antimycobacterial, and antimalarial activities .
  • Pharmaceutical Research: Pyrazole derivatives are valuable in pharmaceutical research for creating new drugs due to their diverse biological activities and synthetic accessibility .
  • Chemical Synthesis: They are used as building blocks in synthesizing complex molecules, such as pyrazolo[1,5-a]quinazolines, through metal-catalyzed annulation reactions .
  • Material Science: Pyrazole derivatives are used to create various materials, including dihetaryl-substituted ethenes and buta-1,3-dienes .

Mechanism of Action

The mechanism of action of 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Effects on Electronic and Physicochemical Properties

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine Phenyl (1), 4-isopropylphenyl (3) C₁₉H₂₀N₃ 277.37 High lipophilicity, discontinued
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl (1), phenyl (3) C₁₆H₁₅N₃O 265.32 Enhanced solubility (methoxy group)
4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-Fluorophenyl (4), pyridin-4-yl (3) C₂₀H₁₅FN₄ 330.36 Kinase inhibition potential
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Phenyl (1), CF₃ (3) C₁₀H₈F₃N₃ 227.19 Electron-withdrawing CF₃ group

Key Observations :

  • Lipophilicity : The 4-isopropylphenyl group in the target compound increases hydrophobicity compared to methoxy (polar) or trifluoromethyl (electron-withdrawing) substituents.
  • Biological Activity : Fluorophenyl and pyridinyl analogs (e.g., C₂₀H₁₅FN₄) are associated with kinase inhibition, suggesting that bulkier aromatic groups may enhance target binding .
  • Synthetic Accessibility : The methoxy-substituted analog (C₁₆H₁₅N₃O) is synthesized via straightforward routes, while trifluoromethyl derivatives require specialized reagents .

Crystallographic and Spectroscopic Data

Crystal Structure Insights :

  • The fluorophenyl-pyridinyl analog (C₂₀H₁₅FN₄) crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 12.2408 Å, b = 10.4427 Å, c = 12.9099 Å, and β = 101.951° . This structural rigidity contrasts with the more flexible isopropyl group in the target compound, which may reduce crystallinity.

Spectroscopic Trends :

  • IR and NMR spectra for compounds with nitro or hydrazine substituents (e.g., 3-(hydrazinylidenemethyl)-4-nitro-N-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine) show distinct N–H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) . These features are absent in the target compound, highlighting functional group diversity.

Biological Activity

1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including a pyrazole ring substituted with phenyl and isopropylphenyl groups. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.

The compound's chemical formula is C18H19N3C_{18}H_{19}N_{3}, with a molecular weight of 277.37 g/mol. Its IUPAC name is 2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine, and it exhibits distinct chemical behavior due to its substituents, which influence its reactivity and biological interactions.

PropertyValue
Chemical FormulaC₁₈H₁₉N₃
Molecular Weight277.37 g/mol
IUPAC Name2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. The mechanism involves binding to specific targets that modulate inflammatory responses.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration as a potential therapeutic agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or other proteins critical for cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Inhibition of p38 MAP Kinase : A related study highlighted the development of selective inhibitors for p38 MAP kinase from pyrazole derivatives, indicating a potential pathway for the anticancer effects observed in similar compounds .
  • Antimicrobial Activity : Research on related pyrazole derivatives demonstrated antibacterial and antifungal activities, suggesting a broader spectrum of biological effects that could be explored for this compound .
  • Optimization Studies : Optimization efforts in related compounds have led to the identification of derivatives with improved potency and selectivity against specific biological targets, which could serve as a model for further development of this compound .

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step processes starting with cyclization of substituted diketones or β-ketoesters with hydrazines. For example:

Cyclization : Reacting 1,3-diketones with phenylhydrazine derivatives under acidic conditions (e.g., glacial acetic acid) forms the pyrazole core .

Substitution : Introducing the 4-(propan-2-yl)phenyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on the precursor’s reactivity .

Amine Functionalization : The 5-amine group is introduced via nucleophilic substitution or reductive amination .

Q. Key Parameters :

  • Temperature : Cyclization requires reflux in ethanol (70–80°C) for 6–12 hours .
  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) improves electrophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. The pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm), while the isopropyl group shows characteristic splitting (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. For example, dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole) validate steric effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 318.18) .

Q. How can computational methods like Multiwfn aid in predicting electronic properties and reactivity?

Methodological Answer: Multiwfn analyzes wavefunctions to calculate:

  • Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic sites. For pyrazole derivatives, the amine group (N–H) exhibits negative ESP (−0.05 a.u.), favoring hydrogen bonding .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability; lower gaps (e.g., 3.8 eV) suggest higher reactivity in substituted derivatives .
  • Bond Order Analysis : Quantifies delocalization in the pyrazole ring (C–N bond order: 1.35), aiding in understanding tautomeric equilibria .

Application : Combine DFT (B3LYP/6-31G*) with Multiwfn to optimize geometry and simulate IR spectra for comparison with experimental data .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Tautomerism : Pyrazole amines exhibit tautomeric shifts (e.g., 1H-pyrazol-5-amine vs. 3-amine). Use variable-temperature NMR to detect equilibrium states .
  • Disorder in Crystals : SHELXL refinement with PART instructions models disordered isopropyl groups. Apply restraints (e.g., SIMU) to stabilize anisotropic displacement parameters .
  • Validation Tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm hydrogen-bonding networks .

Case Study : In , conflicting NMR and X-ray data for a fluorophenyl analog were resolved by identifying a minor tautomer (<5%) via LC-MS/MS .

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over C-substitution due to stabilized transition states .
  • Catalytic Systems : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at the 3-position with >90% selectivity for arylboronic acids .
  • Kinetic Control : Lower temperatures (0–5°C) suppress side reactions during nitration or halogenation .

Q. What are the challenges in refining crystal structures of pyrazole derivatives with SHELXL?

Methodological Answer:

  • Twinning : Use TWIN/BASF instructions in SHELXL for pseudo-merohedral twins. For example, in , a twin fraction of 0.32 was resolved with HKLF5 format .
  • Disordered Moieties : Apply PART and ISOR restraints to model flexible isopropyl groups. In , the 4-nitrophenyl group required two-part disorder modeling .
  • High R Factors : For low-resolution data (<1.0 Å), increase the number of restraints (e.g., DELU for thermal motion) and merge equivalents with SADABS .

Q. How do steric and electronic effects influence the biological activity of pyrazole-5-amine derivatives?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 4-propan-2-yl) reduce binding affinity to enzymes (e.g., carbonic anhydrase) due to hindered access to active sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance hydrogen-bond acceptor strength, improving inhibition constants (Kᵢ < 10 nM) in kinase assays .
  • Pharmacophore Modeling : Overlap electrostatic potential maps (GaussView) with target protein pockets to predict activity .

Case Study : In , 5-amine derivatives with 4-methoxyphenyl groups showed 10-fold higher cytotoxicity (IC₅₀ = 2.1 μM) compared to unsubstituted analogs due to improved lipophilicity .

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